3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2, (Disulfide Bond)
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Overview
Description
3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2, (Disulfide Bond) is a peptide compound characterized by the presence of a disulfide bond. This compound is often used as an intermediate in various chemical and biological applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bond is typically formed by oxidizing the thiol groups of cysteine residues under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of protective groups to prevent unwanted side reactions and the final product is purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered disulfide bonds or amino acid sequences, which can have different biological activities and properties .
Scientific Research Applications
3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 is widely used in scientific research due to its versatility:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein folding, structure, and function.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Mechanism of Action
The mechanism of action of 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 involves its interaction with specific molecular targets, such as enzymes and receptors. The disulfide bond plays a crucial role in stabilizing the peptide’s three-dimensional structure, which is essential for its biological activity. The compound can modulate various signaling pathways by binding to target proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-3-Methyl-Butyryl-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-Nh2
- 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-Nh2
Uniqueness
Compared to similar compounds, 3-Mercaptopropionyl-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-Nh2 is unique due to its specific amino acid sequence and the presence of a disulfide bond. This structural feature imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H64N12O12S2/c47-18-5-4-9-29(40(64)51-24-38(50)62)54-45(69)35-10-6-19-58(35)46(70)34-25-72-71-20-17-39(63)52-31(22-27-11-13-28(59)14-12-27)42(66)55-32(21-26-7-2-1-3-8-26)43(67)53-30(15-16-36(48)60)41(65)56-33(23-37(49)61)44(68)57-34/h1-3,7-8,11-14,29-35,59H,4-6,9-10,15-25,47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,63)(H,53,67)(H,54,69)(H,55,66)(H,56,65)(H,57,68) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOHQWZEVLAAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H64N12O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1041.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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